Lipophilicity Advantage: XLogP3 of 2.0 vs. Higher LogP In-Class Analogs
The title compound exhibits a computed XLogP3 of 2.0 [1]. This is substantially lower than the predicted logP values for close analogs bearing more lipophilic N‑substituents, such as N‑naphthyl (~3.5–4.5) or N‑cyclohexyl (~2.5–3.0) derivatives. A logP of 2 falls within the optimal range for oral bioavailability and CNS penetration (Lipinski guidelines), whereas higher logP analogs risk poor solubility and increased off‑target binding [2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | N‑naphthyl analog (predicted logP ~3.5–4.5); N‑cyclohexyl analog (predicted logP ~2.5–3.0) |
| Quantified Difference | Δ logP ≈ 1.5–2.5 units (lower than naphthyl); Δ logP ≈ 0.5–1.0 units (lower than cyclohexyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
The lower logP of the N‑benzyl compound may reduce solubility and protein‑binding liabilities relative to naphthyl or cyclohexyl analogs, making it a more developable starting point.
- [1] PubChem Compound Summary CID 7256647. N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
